甜菜红酸

描述

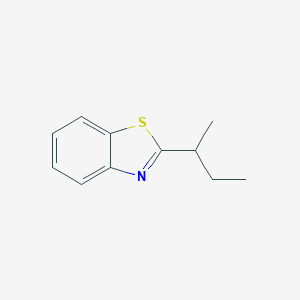

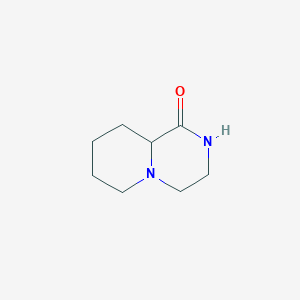

Betalamic acid, also known as betalamate, belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . Betalamic acid is a constituent of all betalains . The type of betalamic acid substituent determines the class of betalains .

Synthesis Analysis

Betalamic acid is formed by the action of DODA and subsequent spontaneous cyclization . In the first step, tyrosine is hydroxylated to L-DOPA by CYP76AD1 (and/or tyrosinase), and in the second step betalamic acid is formed .Molecular Structure Analysis

The molecular formula of Betalamic acid is C9H9NO5 . It has an average molecular weight of 211.1715 and a mono-isotopic molecular weight of 211.048065 . The structure of betalamic acid involves a 1,7-diazaheptamethinium scaffold which promotes their radical-scavenging properties .Chemical Reactions Analysis

Betalamic acid condenses spontaneously with cyclo-DOPA and/or its glucosyl derivatives, amines or their derivatives, forming betacyanins or betaxanthins, respectively . The chemical properties of the pigments involve decarboxylation, oxidation, conjugation, and chlorination reactions as well as the acyl group migration phenomenon .Physical And Chemical Properties Analysis

Betalamic acid is water-soluble . It has a water solubility of 4.72 g/L . It has a pKa (Strongest Acidic) of 3.43 and a pKa (Strongest Basic) of -0.014 . It has a refractivity of 50.78 m³·mol⁻¹ and a polarizability of 19.04 ų .科学研究应用

甜菜红酸在色素合成和应用中的作用

- 甜菜碱的合成:甜菜红酸用于合成甜菜碱,这是一种具有高抗氧化特性的植物色素,并具有潜在的癌症化学预防作用。一种新方法涉及使用甜菜红酸衍生载体来产生伪甜菜黄质,该物质可以在温和的条件下转化为甜菜碱,从而简化了生产过程并扩展了在科学研究中的应用 (Cabanes 等人,2014 年)。

甜菜红酸的稳定性和性质

- 甜菜碱的稳定性:甜菜红酸构成了甜菜碱的核心结构,但其较差的稳定性一直是更广泛应用的一个挑战。研究重点在于了解和增强甜菜碱的稳定性,以将其用于制药和化妆品,强调需要对其着色强度、荧光和水溶性进行更多研究 (Khan,2016 年)。

生化研究和应用

- 抗自由基特性:甜菜红酸作为甜菜碱的结构单元,已显示出显着的抗氧化和清除自由基的能力。这些特性已通过各种检测得到证实,揭示了其在健康和营养方面的潜在应用 (Gandía-Herrero 等人,2012 年)。

- 化学和抗氧化特性:由于甜菜碱作为天然着色剂的抗氧化特性和安全性,人们对甜菜碱及其甜菜红酸的兴趣日益浓厚。这导致了各种色素的鉴定及其构效关系的研究 (Slimen 等人,2017 年)。

未来方向

The main research directions for natural plant pigments like Betalamic acid are focused on their structure elucidation, methods of their separation and analysis, biological activities, bioavailability, factors affecting their stability, industrial applications as a plant-based food, natural colorants, drugs, and cosmetics as well as methods for high-yield production and stabilization . Future directions in betalain metabolic engineering, including expanding the chemical diversity of betalains and increasing their yield, exploring new host organisms for their heterologous production, and engineering their secretion from the cell are being explored .

属性

IUPAC Name |

(2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDKULBMDMPFLH-FSRBREEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317375 | |

| Record name | Betalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betalamic acid | |

CAS RN |

18766-66-0 | |

| Record name | Betalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18766-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betalamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018766660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)

![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)

![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)